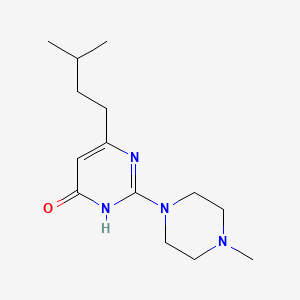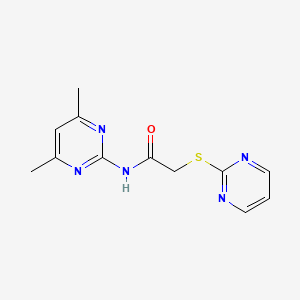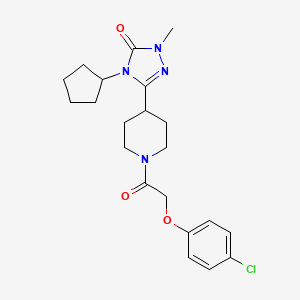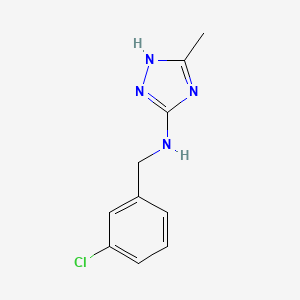![molecular formula C23H24N4O8S B14962699 5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14962699.png)
5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves multiple steps. One common approach includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate can then undergo further reactions, such as sulfonation and amination, to introduce the sulfamoyl and amido groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators . The compound may also interact with other cellular pathways, contributing to its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-(2,4-Dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- ®-2-[(2H-1,3-Benzodioxol-5-yl)methyl]pyrrolidine
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
5-(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4-(2-METHYLPROPANAMIDO)PHENOXY)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodioxole moiety, sulfamoyl group, and pyrazole ring contribute to its distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C23H24N4O8S |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
5-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-(2-methylpropanoylamino)phenoxy]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H24N4O8S/c1-13(2)22(28)25-15-5-7-18(35-21-10-16(23(29)30)26-27(21)3)20(9-15)36(31,32)24-11-14-4-6-17-19(8-14)34-12-33-17/h4-10,13,24H,11-12H2,1-3H3,(H,25,28)(H,29,30) |
Clave InChI |
MIHPMXRVEXFYTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC(=C(C=C1)OC2=CC(=NN2C)C(=O)O)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962618.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B14962622.png)
methanone](/img/structure/B14962630.png)
![8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14962636.png)
![N-(2-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14962641.png)
![7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962666.png)
![8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962674.png)
![methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B14962684.png)





![N-(3-chloro-2-methylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962727.png)
